molecular formula C22H21NO3 B14224436 2-Hydroxy-5-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648924-67-8

2-Hydroxy-5-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide

Cat. No.: B14224436
CAS No.: 648924-67-8
M. Wt: 347.4 g/mol
InChI Key: IMWYCIZKDFNJEI-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide is an organic compound with the molecular formula C22H21NO3. This compound is known for its unique structure, which includes a benzamide core substituted with hydroxy, methyl, and phenylethoxy groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Hydroxy-5-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and phenylethoxy groups play a crucial role in its binding affinity and activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide is unique due to the presence of the phenylethoxy group, which enhances its chemical reactivity and potential biological activities. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research .

Properties

CAS No.

648924-67-8

Molecular Formula

C22H21NO3

Molecular Weight

347.4 g/mol

IUPAC Name

2-hydroxy-5-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide

InChI

InChI=1S/C22H21NO3/c1-16-10-11-21(24)20(14-16)22(25)23-18-8-5-9-19(15-18)26-13-12-17-6-3-2-4-7-17/h2-11,14-15,24H,12-13H2,1H3,(H,23,25)

InChI Key

IMWYCIZKDFNJEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3

Origin of Product

United States

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